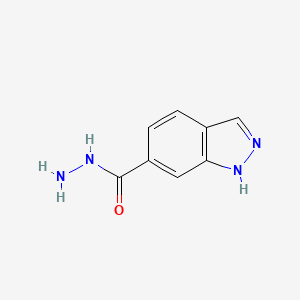

1H-indazole-6-carbohydrazide

描述

属性

IUPAC Name |

1H-indazole-6-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-11-8(13)5-1-2-6-4-10-12-7(6)3-5/h1-4H,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KENXPCFIMIWOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Hydrazinolysis of Indazole Derivatives

Overview:

This method involves the direct reaction of 1H-indazole-6-carbonyl compounds with hydrazine hydrate. The carbonyl group at the 6-position of the indazole ring acts as the electrophilic center, which reacts with hydrazine to form the carbohydrazide.

- Starting Material: 1H-indazole-6-carboxylic acid derivatives or esters.

- Reaction Conditions:

- Hydrazine hydrate (excess) is added to the substrate.

- The mixture is heated under reflux, typically between 80-120°C.

- Solvents such as ethanol or ethanol-water mixtures are used.

- Outcome: Formation of 1H-indazole-6-carbohydrazide with moderate to high yields (around 70-85%).

- Straightforward and high-yielding.

- Suitable for scale-up.

- Requires the availability of the indazole-6-carbonyl precursor.

Conversion of 1H-Indazole-6-Carbonyl Chloride to Hydrazide

Overview:

This approach involves the chlorination of the carboxylic acid to form the acyl chloride, which then reacts with hydrazine.

- Step 1:

- React 1H-indazole-6-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to obtain the acyl chloride.

- Step 2:

- The acyl chloride is then treated with hydrazine hydrate.

- Conducted in an inert solvent such as dichloromethane at low temperatures (0-25°C).

- Outcome:

- Formation of this compound with yields often exceeding 80%.

- High selectivity.

- Suitable for compounds sensitive to harsh conditions.

- Use of potentially hazardous reagents like thionyl chloride.

Hydrazinolysis of Protected or Derivatized Intermediates

Overview:

In cases where direct reactions are hindered by sensitive groups, protected intermediates are used. The protecting groups are later removed under mild conditions to yield the target carbohydrazide.

- Synthesis of protected indazole derivatives with suitable protecting groups on other reactive sites.

- Hydrazine treatment under controlled conditions to selectively convert the carbonyl to carbohydrazide.

- Deprotection steps follow, often using acids or mild hydrolysis.

- Enhanced selectivity.

- Useful for complex molecules with multiple reactive sites.

Multistep Synthesis via Hydrazone Intermediates

Overview:

This method involves initial formation of hydrazones from aldehyde or ketone precursors, followed by cyclization to form the indazole core, and subsequent functionalization to yield the carbohydrazide.

- Step 1:

- Condensation of suitable aldehyde or ketone with hydrazine derivatives.

- Step 2:

- Cyclization under acidic or basic conditions to form the indazole ring.

- Step 3:

- Functionalization at the 6-position with hydrazine to form the carbohydrazide.

- Flexibility in precursor choice.

- Potential for structural diversification.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Hydrazinolysis | 1H-indazole-6-carbonyl derivatives | Hydrazine hydrate | Reflux, ethanol/water | 70-85 | Simple, scalable |

| Acyl Chloride Route | 1H-indazole-6-carboxylic acid | SOCl₂, hydrazine hydrate | Low temperature, inert solvent | >80 | High selectivity |

| Protected Intermediates | Derivatized indazoles | Hydrazine, deprotection agents | Mild, controlled | Variable | Suitable for complex molecules |

| Hydrazone Cyclization | Aldehydes/Ketones | Hydrazine derivatives | Acidic/basic conditions | Variable | Diversification potential |

Research Findings and Notes

Industrial Relevance:

The acyl chloride route is favored for industrial synthesis due to high yields and straightforward purification, aligning with patents emphasizing short routes and high efficiency.Safety and Environmental Considerations:

Use of reagents like thionyl chloride requires proper handling due to toxicity and corrosiveness. Alternative milder conditions are being explored to improve safety.Optimization Strategies:

Recent research suggests that microwave-assisted synthesis can accelerate reactions, improving yields and reducing reaction times.Patents and Literature: Patents such as CN107805221A and WO2006048745A describe variations of these methods, focusing on nitration, halogenation, and cyclization steps to produce indazole derivatives, including carbohydrazides, with an emphasis on industrial scalability.

化学反应分析

Types of Reactions: 1H-Indazole-6-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .

科学研究应用

Medicinal Chemistry

Anticancer Activity

1H-Indazole-6-carbohydrazide derivatives have been synthesized and evaluated for their anticancer properties. Recent studies have shown that these compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth. For instance, a series of 1H-indazole derivatives demonstrated potent inhibition against fibroblast growth factor receptors (FGFR), which are crucial in cancer proliferation. One study reported an indazole derivative with an IC50 value of 2.9 nM against FGFR1, indicating strong potential for cancer therapy .

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme associated with immune suppression in tumors. Certain derivatives exhibited remarkable IDO inhibitory activities, with one compound showing an IC50 value of 5.3 µM . This suggests that this compound could play a role in enhancing anti-tumor immunity.

Coordination Chemistry

Formation of Coordination Polymers

this compound can act as a ligand in coordination chemistry, forming complexes with metals such as zinc and cadmium. These complexes exhibit unique photoluminescent properties, making them suitable for applications in optoelectronics and sensing technologies. For example, research has shown that the coordination of this compound with Cu(II) ions leads to the formation of dimeric paddle-wheel shaped entities that can effectively bind to DNA .

Photoluminescent Properties

The photoluminescent characteristics of coordination polymers derived from this compound have been extensively studied. These materials display luminescence driven by ligand-centered transitions, which can be harnessed for various technological applications .

Material Science

Synthesis of Functional Materials

The versatility of this compound allows it to be used in synthesizing functional materials such as dyes and pigments. Its derivatives are explored for their potential in creating materials with desirable optical properties . The ability to modify the indazole structure through substitution reactions further enhances its applicability in material science.

Table 1: Summary of Biological Activities

| Compound | Target | IC50 Value (nM) | Activity |

|---|---|---|---|

| Compound A | FGFR1 | 2.9 | Anticancer |

| Compound B | IDO | 5.3 | Immune Modulation |

| Compound C | ERK | 20 | Antitumor |

Table 2: Coordination Complexes Formed with Metals

| Metal Ion | Complex Type | Photoluminescence |

|---|---|---|

| Zn(II) | Dimeric Paddle-Wheel | Yes |

| Cd(II) | Tridentate Coordination | Yes |

| Cu(II) | DNA Binding Complex | Yes |

作用机制

The mechanism of action of 1H-indazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

相似化合物的比较

Comparison with Structural Analogs

Functional Group Variations

(a) 1H-Indazole-6-carboxaldehyde (CAS 669050-69-5)

- Molecular Formula : C₈H₆N₂O

- Molecular Weight : 146.15 g/mol

- Key Features : The aldehyde (-CHO) group at the 6-position makes this compound reactive in condensation reactions (e.g., forming hydrazones). It serves as a precursor for synthesizing hydrazide derivatives like 1H-indazole-6-carbohydrazide .

- Applications : Used in the synthesis of Schiff bases and coordination complexes.

(b) 1H-Indazole-6-carboxamide (CAS 906000-44-0)

- Molecular Formula : C₈H₇N₃O

- Molecular Weight : 161.16 g/mol

- Key Features : The carboxamide (-CONH₂) group improves metabolic stability compared to hydrazides. Structural similarity to the carbohydrazide derivative (0.83 similarity score) suggests overlapping synthetic pathways .

- Applications : Explored as a building block for kinase inhibitors.

(c) 6-Hydrazinyl-1H-indazole (CAS 72372-66-8)

- Molecular Formula : C₇H₈N₄

- Molecular Weight : 148.17 g/mol

- This compound is a direct precursor to carbohydrazide derivatives .

- Applications : Intermediate in the synthesis of bioactive molecules.

Methyl-Substituted Derivatives

(a) 1-Methyl-1H-indazole-6-carbaldehyde (CAS 1092351-51-3)

- Similarity Score : 0.99 (vs. This compound)

- Key Features : Methylation at the 1-position sterically hinders the indazole nitrogen, altering reactivity. The aldehyde group retains utility in condensation reactions .

(b) Methyl 1-Methyl-1H-indazole-6-carboxylate (CAS 1007219-73-9)

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Similarity Score |

|---|---|---|---|---|---|

| This compound | - | C₈H₇N₃O₂ | 177.16 (theoretical) | -CONHNH₂ | - |

| 1H-Indazole-6-carboxaldehyde | 669050-69-5 | C₈H₆N₂O | 146.15 | -CHO | 0.99 (analog) |

| 6-Hydrazinyl-1H-indazole | 72372-66-8 | C₇H₈N₄ | 148.17 | -NHNH₂ | 0.87 |

| 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | C₉H₈N₂O | 160.18 | -CHO | 0.99 |

生物活性

1H-Indazole-6-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of this compound

This compound features an indazole ring with a carbohydrazide functional group at the 6-position. Indazole derivatives are known for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the carbohydrazide moiety enhances the reactivity and potential for forming various derivatives that can interact with biological targets.

This compound exerts its biological effects primarily through enzyme inhibition and modulation of cellular processes:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as aldol reductase and acetylcholinesterase, affecting metabolic pathways and neurotransmitter levels.

- Cell Cycle Regulation : It influences cell proliferation by altering the cell cycle, particularly in cancer cells. For instance, studies have demonstrated that it induces apoptosis in cancer cell lines by modulating the expression of apoptosis-related proteins .

| Property | Description |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Molecular Weight | 164.16 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Biological Targets | Aldol reductase, acetylcholinesterase |

| Mechanism | Enzyme inhibition, apoptosis induction |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Case Study : A derivative of this compound was evaluated for its inhibitory effects on the K562 cell line (chronic myeloid leukemia). The compound exhibited an IC₅₀ value of 5.15 µM, demonstrating significant selectivity for cancer cells over normal cells (HEK-293) with an IC₅₀ value of 33.2 µM .

- Mechanism : The compound was found to affect apoptosis pathways by inhibiting Bcl2 family members and regulating the p53/MDM2 pathway, leading to increased cell cycle arrest in the G0/G1 phase .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent:

- Study Findings : A series of compounds based on this scaffold were synthesized and evaluated for their ability to inhibit apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in inflammatory responses. One promising compound demonstrated protective effects on cell viability in TNF-α-induced models .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

常见问题

Basic: What are the common synthetic routes for 1H-indazole-6-carbohydrazide, and how can reaction conditions be optimized?

Methodological Answer:

this compound is typically synthesized via hydrazide formation from its corresponding carboxylic acid or ester. Acyl hydrazides, such as ethyl 1H-indazole-6-carboxylate, can react with hydrazine hydrate under reflux in ethanol or methanol to yield the carbohydrazide derivative. Catalytic acid (e.g., HCl) or base (e.g., triethylamine) may accelerate the reaction. For optimization, monitor reaction progress via TLC or HPLC, and adjust solvent polarity (e.g., THF for solubility) or temperature (60–80°C) to improve yields .

Basic: How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

Methodological Answer:

- NMR: Use -NMR to identify aromatic protons (δ 7.5–8.5 ppm for indazole) and the hydrazide NH group (δ 4.5–5.5 ppm, broad). -NMR should show the carbonyl carbon (C=O) at ~165–170 ppm.

- IR: A strong absorption band at ~1650 cm confirms the C=O stretch, while N-H stretches appear at ~3300 cm.

- MS: ESI-MS in positive ion mode should display the molecular ion peak [M+H], with fragmentation patterns consistent with the indazole-hydrazide backbone .

Basic: What computational tools are suitable for docking studies of this compound with biological targets?

Methodological Answer:

AutoDock Vina is recommended for molecular docking due to its speed and accuracy in predicting binding modes. Prepare the ligand (this compound) by optimizing its geometry using DFT (e.g., B3LYP/6-31G*). Generate a grid box around the target protein’s active site (e.g., enzymes like kinases). Use PyMOL or Chimera for visualization. Validate docking protocols with co-crystallized ligands to ensure reproducibility .

Basic: What safety precautions are critical when handling carbohydrazide derivatives?

Methodological Answer:

Carbohydrazides may release toxic hydrazine vapors under heat. Use fume hoods, nitrile gloves, and lab coats. In case of skin contact, wash immediately with soap and water. For spills, neutralize with dilute acetic acid. Store in airtight containers at 2–8°C to prevent decomposition. Refer to SDS guidelines for emergency protocols .

Advanced: How can crystallographic disorder in this compound crystals be resolved using SHELXL?

Methodological Answer:

Disorder in the indazole ring or hydrazide group can be modeled using SHELXL’s PART and AFIX commands. Refine occupancy ratios for disordered atoms (e.g., alternate conformers) and apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with R and GooF metrics. High-resolution data (<1.0 Å) improves refinement accuracy .

Advanced: How do hybrid DFT functionals (e.g., B3LYP) improve electronic property predictions for this compound?

Methodological Answer:

B3LYP incorporates exact exchange (20%) and gradient-corrected correlation, reducing errors in HOMO-LUMO gaps and dipole moments. For accurate thermochemistry, pair with a triple-zeta basis set (e.g., def2-TZVP). Compare results with MP2 or CCSD(T) benchmarks to validate. Adjust exact-exchange percentages if frontier orbital energies deviate from experimental data (e.g., UV-Vis spectra) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for antimicrobial activity?

Methodological Answer:

Modify the hydrazide moiety to introduce electron-withdrawing groups (e.g., NO) or chelating groups (e.g., pyridyl) to enhance metal-binding capacity. Screen derivatives against Gram-positive/negative bacteria using MIC assays. Correlate activity with Hammett constants (σ) or Hirshfeld charge analysis. Metal complexes (e.g., Cu(II), Ag(I)) may show enhanced potency via DNA intercalation or ROS generation .

Advanced: How should researchers address contradictory data in reaction yields or spectroscopic results during synthesis?

Methodological Answer:

- Reproducibility: Verify purity via elemental analysis or HPLC.

- Control Experiments: Test intermediates (e.g., ester precursors) for side reactions.

- Computational Validation: Use DFT to predict stable tautomers or conformers that may affect spectral data.

- Peer Review: Cross-check with crystallographic data or independent synthetic routes .

Advanced: What experimental conditions favor hydrazone formation from this compound?

Methodological Answer:

React this compound with aldehydes/ketones in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). Microwave-assisted synthesis (100°C, 20 min) accelerates kinetics. Monitor via -NMR for imine proton shifts (δ 8.0–8.5 ppm). For sterically hindered carbonyls, use DMF as a solvent and elevate temperature (120°C) .

Advanced: How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) shape research hypotheses for this compound?

Methodological Answer:

- Feasible: Prioritize targets with known crystal structures (e.g., PARP inhibitors).

- Novelty: Explore understudied applications (e.g., corrosion inhibition).

- Ethical: Adopt green chemistry principles (e.g., solvent-free synthesis).

- Relevance: Align with funding priorities (e.g., antimicrobial resistance). Use PICO frameworks to define measurable outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。